![molecular formula C21H15FO4S B2611309 4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate CAS No. 433245-76-2](/img/structure/B2611309.png)

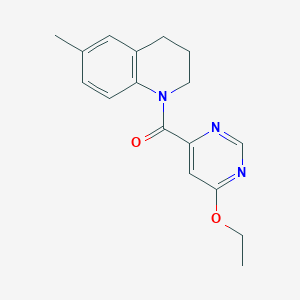

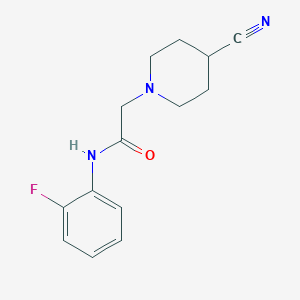

4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophene derivatives can undergo a variety of reactions, including condensation reactions .Aplicaciones Científicas De Investigación

Antimicrobial and Antiproliferative Agents

Compounds with thiophene moieties have been studied for their potential as antimicrobial and antiproliferative agents . The presence of the thiophene ring, especially when combined with other functional groups such as fluoro and methoxybenzoate, can lead to compounds that show promising activity against bacterial and fungal species. Additionally, they may exhibit anticancer activity against certain cancer cell lines, making them valuable for drug development.

Antioxidant Properties

Thiophene derivatives have been investigated for their antioxidant properties . The specific arrangement of substituents in the compound could potentially make it a candidate for scavenging free radicals, thereby protecting cells from oxidative stress. This property is crucial for the development of new therapeutic agents aimed at treating diseases associated with oxidative damage.

Organic Semiconductors

Fluorinated thiophene derivatives are widely used as soluble semiconductors . The fluorine atoms and the conjugated system present in the compound can contribute to its semiconductor properties. These materials are essential for the development of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Liquid Crystals

The structural design of thiophene derivatives, including the compound , allows for their application in the field of liquid crystals . The liquid crystalline phase is vital for display technologies, and the specific molecular design can lead to materials with desirable electro-optical properties.

Histone Deacetylase (HDAC) Inhibitors

Some fluorinated thiophene derivatives have been identified as potent selective class II HDAC inhibitors . HDAC inhibitors are a class of compounds that can regulate gene expression and have therapeutic potential in cancer treatment, neurological diseases, and immune disorders.

Anti-inflammatory and Immunoregulatory Activity

Thiophene derivatives have shown anti-inflammatory and immunoregulatory activity . The compound’s specific structure could be explored for its potential to modulate inflammatory pathways and immune responses, which is significant for the treatment of various chronic inflammatory diseases.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FO4S/c1-25-16-7-4-14(5-8-16)21(24)26-20-11-6-15(22)13-18(20)19(23)10-9-17-3-2-12-27-17/h2-13H,1H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIMMFVYEWWOLY-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide](/img/structure/B2611230.png)

![(E)-2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2611236.png)

![N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2611243.png)

![Cyclopent-3-en-1-yl-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2611244.png)